2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide
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Overview
Description
2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, with an isopropyl group at the 2-position and a dioxide group at the 1,1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isatoic anhydride with an appropriate thiourea derivative, followed by cyclization to form the benzothiazine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: It has shown promise as an antihypertensive, antidiabetic, and anticancer agent due to its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as aldose reductase, which is involved in diabetic complications. Additionally, it can modulate ion channels and receptors, leading to its antihypertensive and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-benzothiadiazine-1,1-dioxide: Similar in structure but with different substituents, leading to varied biological activities.
4H-3,1-benzothiazin-4-ones: These compounds share the benzothiazine core but differ in the oxidation state and substituents.
Uniqueness
2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct pharmacological properties. Its ability to undergo diverse chemical reactions and its wide range of applications further distinguish it from similar compounds .
Properties
Molecular Formula |
C11H13NO3S |
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Molecular Weight |
239.29 g/mol |
IUPAC Name |
1,1-dioxo-2-propan-2-yl-3H-1λ6,2-benzothiazin-4-one |
InChI |
InChI=1S/C11H13NO3S/c1-8(2)12-7-10(13)9-5-3-4-6-11(9)16(12,14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
XTLZYHJULCJUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=O)C2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
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